molecular formula C22H19NO4S B12860600 7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one

7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one

Cat. No.: B12860600
M. Wt: 393.5 g/mol
InChI Key: DNLKOEUEKMHMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a chromenone core, a pyrrole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the pyrrole and thiophene moieties through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene:

    1H-Pyrrole-3-carboxylic acid: A pyrrole derivative used as a building block in organic synthesis.

    Coumarin: A chromenone derivative with various biological activities and applications in perfumery and pharmaceuticals.

Uniqueness

7-(2-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-oxoethoxy)-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H19NO4S

Molecular Weight

393.5 g/mol

IUPAC Name

7-[2-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C22H19NO4S/c1-14-10-19(15(2)23(14)12-18-4-3-9-28-18)20(24)13-26-17-7-5-16-6-8-22(25)27-21(16)11-17/h3-11H,12-13H2,1-2H3

InChI Key

DNLKOEUEKMHMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)COC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.